molecular formula C6H13NO B123674 1-Pyrrolidineethanol CAS No. 2955-88-6

1-Pyrrolidineethanol

Cat. No. B123674
CAS RN: 2955-88-6
M. Wt: 115.17 g/mol
InChI Key: XBRDBODLCHKXHI-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanol is a compound that is structurally related to pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine is a fundamental structural subunit in many important biological molecules, such as heme and chlorophyll, and is known for its aromatic character and lack of basicity due to the extensive delocalization of the lone pair of nitrogen electrons . Although 1-Pyrrolidineethanol is not explicitly discussed in the provided papers, it can be inferred that it is a derivative of pyrrolidine with an ethanol group attached, which may influence its chemical and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-pot, three-step, four-component process that involves a coupling-isomerization-Stetter reaction-Paal-Knorr sequence, which can yield tetrasubstituted pyrroles . Another

Scientific Research Applications

Catalytic Hydrogenation

1-Pyrrolidineethanol has been used as a valuable pharmaceutical intermediate in the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol. This process has been optimized using noble metal catalysts on different supports, with carbon-supported rhodium catalysts yielding the best results under non-acidic and mild conditions (Hegedüs, Máthé, & Tungler, 1996).

Stability and Reactivity in Ionic Liquids

Research has investigated the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) in various solvents, including ionic liquids. The study found that PYRRO/NO showed increased stability in ionic liquids compared to dimethylformamide (DMF), with potential applications in chemical synthesis (Velázquez, Lynn, Kumar, Keefer, & Malhotra, 2010).

Luminescent Polymers

Pyrrolidine derivatives have been incorporated into polymers, exhibiting strong fluorescence and solubility in common organic solvents. These properties make them suitable for applications in materials science, such as in the creation of luminescent materials (Zhang & Tieke, 2008).

Synthesis of Pyrroles

The synthesis of pyrroles, a key heterocycle, is essential in various scientific fields. Pyrrolidine derivatives play a role in this synthesis, particularly through multicomponent reactions, enhancing synthetic efficiency and environmental friendliness (Estévez, Villacampa, & Menéndez, 2014).

pH-Sensitive Polyurethane

Pyrrolidine derivatives have been used to synthesize pH-sensitive polymers, which have potential applications in drug delivery and tissue engineering. These polymers exhibit shape memory and drug release properties that are responsive to pH changes in the environment (Chen et al., 2014).

Polar Cycloaddition Reactions

The chemistry of pyrrolidines, including 1-pyrrolidineethanol derivatives, is significant for producing compounds used in medicine and industry. For example, polar [3+2] cycloaddition reactions involving pyrrolidine derivatives have been studied for their efficacy and mild reaction conditions (Żmigrodzka et al., 2022).

Structural and Quantum Mechanical Studies

Structural and quantum mechanical studies of pyrrole analogues, including those with pyrrolidine structures, have been conducted. These studies involve spectroscopic analysis and theoretical simulations, providing insights into the molecular behavior and potential applications in medicinal chemistry (Srikanth et al., 2020).

Pyrrolidine-Based Supramolecular Gelators

Pyrrolidine derivatives have been used to create supramolecular gelators with applications in selective sensing and drug release. These gelators have shown potential in metal ion recognition and differentiation of amino acids, as well as in encapsulating and releasing drugs like curcumin (Panja, Ghosh, & Ghosh, 2018).

Safety And Hazards

1-Pyrrolidineethanol is classified as a flammable liquid and vapour, and it’s harmful if swallowed . It may cause an allergic skin reaction . In case of fire, alcohol-resistant foam or normal protein foam should be used to extinguish .

Future Directions

While the specific future directions for 1-Pyrrolidineethanol are not detailed in the sources, pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting they could be sources of pharmacologically active lead compounds .

properties

IUPAC Name

2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRDBODLCHKXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30727-31-2 (hydrochloride)
Record name Epolamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886
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DSSTOX Substance ID

DTXSID70183733
Record name Epolamine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidineethanol

CAS RN

2955-88-6
Record name 1-Pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2955-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epolamine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26883
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Record name Epolamine
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Record name 2-pyrrolidin-1-ylethanol
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Record name EPOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
D Zhao, C Chen, F Xu, L Tan, R Tillyer… - Organic …, 2003 - Wiley Online Library
Abstract Preparation of [R‐(R, S)]‐β‐methyl‐α‐phenyl‐1‐pyrrolidineethanol product:[R‐(R, S)]‐β‐methyl‐α‐phenyl‐1‐pyrrolidineethanol
Number of citations: 11 onlinelibrary.wiley.com
M Kubicki, PW Codding - Acta Crystallographica Section E: Structure …, 2001 - scripts.iucr.org
(IUCr) α-[(Diphenylmethoxy)methyl]-2,5-dimethyl-1-pyrrolidineethanol … α-[(Diphenylmethoxy)methyl]-2,5-dimethyl-1-pyrrolidineethanol … α-[(diphenylmethoxy)methyl]-2,5-dimethyl-1-pyrrolidineethanol top …
Number of citations: 4 scripts.iucr.org
JA Marsella - The Journal of Organic Chemistry, 1987 - ACS Publications
Disubstituted 5-amino alcohols and tetrasub-stituted vicinal alkanediamines have been synthesized in high yield and at mild temperatures by the selective ani-mation of ethylene glycol …
Number of citations: 58 pubs.acs.org
JL Soulier, D Yang, B Brémont, T Croci… - Journal of medicinal …, 1997 - ACS Publications
… mixture of cis- and trans-3,5-dimethylpiperidine, hexamethylenimine, 4-methylpiperidine, 3-methylpiperidine, 2-methylpiperidine, pyrrolidine, 1-piperidineethanol, 1-pyrrolidineethanol, …
Number of citations: 12 pubs.acs.org
I Hermecz, A Horvath, Z Meszaros… - Journal of medicinal …, 1984 - ACS Publications
The weak antiallergic activity of 6-methyl-4-oxo-6, 7, 8, 9-tetrahydro-4if-pyrido [l, 2-o] pyrimidine-3-carboxylic acid (1) in the rat reaginic passive cutaneous anaphylaxis test was …
Number of citations: 5 pubs.acs.org
NR Patel, CC Nawrat, M McLaughlin, Y Xu… - Organic …, 2020 - ACS Publications
The synthesis of the potent anti-HIV investigational treatment islatravir is described. The key step in this synthesis is a highly enantioselective catalytic asymmetric alkynylation of a …
Number of citations: 19 pubs.acs.org
JW Cusic, RA Robinson - The Journal of Organic Chemistry, 1951 - ACS Publications
The tertiary basic esters were prepared by the method of Horenstein and Pahlicke (2). Quaternization of the series by the addition of ethyl halides was not completed because some of …
Number of citations: 21 pubs.acs.org
MJ Ashton, A Ashford, AH Loveless… - Journal of medicinal …, 1984 - ACS Publications
A series of [a-(heterocyclyl) benzyl] piperazines was synthesized and their effect of reducing serum cholesterol and triglyceride levels in the rat was evaluated. A systematic exploration …
Number of citations: 32 pubs.acs.org
LA Paquette - 2003 - books.google.com
Derived from the renowned, Encyclopedia of Reagents for Organic Synthesis (EROS), the related editors have created a new handbook which focuses on chiral reagents used in …
Number of citations: 71 books.google.com
OF Bodenstein, JH Fales - 1976 - books.google.com
METHOD To determine the repellency of a compound, a modification of the method of Goodhue and Tissol (6) ³ was used. Ten male and ten female adult cockroaches were placed …
Number of citations: 17 books.google.com

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